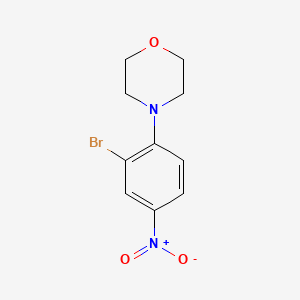

4-(2-Bromo-4-nitrophenyl)morpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-bromo-4-nitrophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O3/c11-9-7-8(13(14)15)1-2-10(9)12-3-5-16-6-4-12/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDGXBSITNUOBQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377568 | |

| Record name | 4-(2-bromo-4-nitrophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477846-96-1 | |

| Record name | 4-(2-bromo-4-nitrophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Synthesis and Application of 4-(2-Bromo-4-nitrophenyl)morpholine: A Technical Guide for Advanced Chemical Research

Introduction: A Versatile Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount to the efficient discovery of novel, high-value compounds. 4-(2-Bromo-4-nitrophenyl)morpholine, identified by its CAS number 477846-96-1, has emerged as a significant intermediate, offering a unique combination of functionalities that render it a powerful tool for researchers and drug development professionals.[1] This technical guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties and synthesis to its reactivity and applications, with a focus on the causal reasoning behind its strategic use in complex molecular design. The presence of a morpholine moiety, a privileged pharmacophore, often enhances the pharmacokinetic properties of a molecule, while the substituted phenyl ring provides a reactive handle for further elaboration.[1][2]

Physicochemical and Structural Characteristics

A comprehensive understanding of a molecule's intrinsic properties is the foundation of its effective application. The key physicochemical data for this compound are summarized below. It is important to note that while some data is directly available, other parameters are inferred from closely related analogs and established chemical principles.

| Property | Value | Source/Comment |

| CAS Number | 477846-96-1 | [2] |

| Molecular Formula | C₁₀H₁₁BrN₂O₃ | [2] |

| Molecular Weight | 287.11 g/mol | [3] |

| Appearance | Expected to be a solid | Inferred from related nitroaromatic compounds. |

| Melting Point | Data not available. Related compounds such as 4-(4-nitrophenyl)morpholine melt at 151-155 °C. | [4] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetonitrile. | General property of similar organic compounds. |

Strategic Synthesis: A Tale of Two Pathways

Pathway 1: Nucleophilic Aromatic Substitution (SNA r) - The Workhorse Approach

The most probable and industrially scalable route to this compound is through a nucleophilic aromatic substitution (SNA r) reaction. This pathway leverages the electron-deficient nature of the nitro-substituted aromatic ring, which facilitates the displacement of a halide by a nucleophile, in this case, morpholine.

Causality of Experimental Design: The nitro group, being a strong electron-withdrawing group, is positioned para to one of the bromine atoms and ortho to the other in the likely precursor, 1,2-dibromo-4-nitrobenzene. This positioning is crucial as it stabilizes the negatively charged intermediate (a Meisenheimer complex) through resonance, thereby lowering the activation energy for the substitution reaction. The bromine atom at the 2-position is more sterically hindered, making the bromine at the 1-position the more probable leaving group.

Figure 1: Proposed SNAr synthetic route and mechanism.

Self-Validating Experimental Protocol (Proposed):

-

Reaction Setup: To a solution of 1,2-dibromo-4-nitrobenzene (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF, add morpholine (1.2 eq) and a suitable base, for example, potassium carbonate (2.0 eq).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is anticipated to proceed to completion within 12-24 hours.[5]

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. The product is expected to precipitate as a solid. Collect the solid by filtration. If the product is not a solid, extract the aqueous mixture with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Pathway 2: Buchwald-Hartwig Amination - A Modern Alternative

For substrates where the SNA r reaction is sluggish or yields are low, the palladium-catalyzed Buchwald-Hartwig amination presents a powerful alternative. This cross-coupling reaction is renowned for its broad substrate scope and functional group tolerance.

Causality of Experimental Design: This reaction involves the formation of a carbon-nitrogen bond through a catalytic cycle involving a palladium(0) species. The choice of ligand for the palladium catalyst is critical and is typically a bulky, electron-rich phosphine that promotes both the oxidative addition of the aryl bromide to the palladium center and the subsequent reductive elimination of the product.

Figure 2: General workflow for Buchwald-Hartwig amination.

Reactivity and Strategic Applications in Synthesis

The true value of this compound lies in its potential for further chemical transformations, making it a strategic building block in multi-step syntheses.

Cross-Coupling Reactions at the Bromine Position

The aryl bromide moiety is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck reactions. This allows for the introduction of a wide range of substituents at this position, enabling the construction of complex molecular architectures. For instance, a Suzuki coupling could be employed to introduce a new aryl or heteroaryl group, a common strategy in the synthesis of kinase inhibitors.[1]

Reduction of the Nitro Group

The nitro group can be readily reduced to an aniline derivative. This transformation is typically achieved with high efficiency using reagents such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation. The resulting amino group can then be further functionalized, for example, through acylation, sulfonylation, or diazotization, opening up a vast array of synthetic possibilities.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, its ¹H and ¹³C NMR spectra can be predicted with a high degree of confidence based on the analysis of closely related structures.

-

¹H NMR: The aromatic region is expected to show three distinct signals corresponding to the protons on the substituted phenyl ring. The morpholine protons will likely appear as two multiplets in the aliphatic region, corresponding to the methylene groups adjacent to the nitrogen and oxygen atoms, respectively.

-

¹³C NMR: The spectrum will exhibit signals for the six aromatic carbons, with their chemical shifts influenced by the bromo, nitro, and morpholino substituents. The four carbons of the morpholine ring will also be present in the aliphatic region.

-

Mass Spectrometry: The mass spectrum should show a characteristic isotopic pattern for the molecular ion due to the presence of a bromine atom (approximately equal intensities for M+ and M+2).

Safety and Handling

Given the presence of a nitroaromatic and an aryl bromide moiety, this compound should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, is mandatory. While specific toxicity data is unavailable, related nitroaromatic compounds are known to be irritants and potentially harmful if ingested, inhaled, or absorbed through the skin.

Conclusion: A Building Block of Strategic Importance

This compound stands out as a highly functionalized and strategically valuable intermediate for advanced chemical synthesis. Its facile preparation via established methodologies like nucleophilic aromatic substitution, combined with the orthogonal reactivity of its functional groups, provides a robust platform for the rapid generation of molecular diversity. For researchers in drug discovery and materials science, a thorough understanding of the synthesis, reactivity, and handling of this compound is key to unlocking its full potential in the creation of novel and impactful molecules.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 25222, 4-(4-Nitrophenyl)morpholine. [Link]

-

Pergande, M. R., & Cee, V. J. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1813. [Link]

-

MySkinRecipes. This compound. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Bromo-4-nitrophenyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties of 4-(2-Bromo-4-nitrophenyl)morpholine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding these properties is crucial for its effective use in research and development, particularly in the design of novel bioactive molecules such as kinase inhibitors and antimicrobial agents.[1] This document synthesizes available data to offer a detailed technical resource for scientists and professionals in the field.

Chemical Identity and Molecular Structure

This compound is a substituted aromatic compound characterized by the presence of a morpholine ring attached to a nitrophenyl group, which is further substituted with a bromine atom.

Molecular Structure:

Caption: General workflow for the synthesis of this compound.

Detailed Protocol (Hypothetical):

To a solution of 1,2-dibromo-4-nitrobenzene in a suitable polar aprotic solvent (e.g., DMSO or DMF), an excess of morpholine is added. A similar reaction for the synthesis of 4-(4-Nitrophenyl)morpholine involves reacting an aryl halide with morpholine in the presence of a base like sodium tert-butoxide in DMSO at elevated temperatures. [2]The reaction mixture is heated to promote the substitution of one of the bromine atoms. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is cooled and poured into water to precipitate the crude product. The solid is then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Reactivity Insights:

The presence of the electron-withdrawing nitro group activates the phenyl ring towards nucleophilic aromatic substitution. The bromine atom can be displaced by strong nucleophiles under appropriate conditions. The morpholine moiety can undergo reactions typical of secondary amines, although its reactivity is influenced by its attachment to the aromatic ring. The nitro group can be reduced to an amine, providing a route to further functionalization, a common strategy in the synthesis of kinase inhibitors. [1]

Spectroscopic Characterization

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons of the morpholine ring. The aromatic region will likely display a complex splitting pattern due to the substitution on the phenyl ring. The morpholine protons typically appear as two multiplets, corresponding to the methylene groups adjacent to the nitrogen and oxygen atoms. For a similar compound, 4-(2-fluoro-4-nitrophenyl)morpholine, the morpholine protons appear as a triplet at 3.90 ppm (CH₂O) and a multiplet at 3.31 ppm (CH₂N). [3]

-

¹³C NMR: The carbon NMR spectrum will show signals for the six aromatic carbons and the four carbons of the morpholine ring. The chemical shifts of the aromatic carbons are influenced by the bromo and nitro substituents. The carbons of the morpholine ring typically appear in the range of 50-70 ppm. For 4-(2-fluoro-4-nitrophenyl)morpholine, the morpholine carbons are observed at 66.7 ppm and 50.0 ppm. [3] 4.2. Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 287 and an M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation may involve the loss of the nitro group, the bromine atom, and cleavage of the morpholine ring.

4.3. Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the nitro group (typically around 1520 and 1340 cm⁻¹ for asymmetric and symmetric stretching, respectively). Other significant peaks would include C-H stretching for the aromatic and aliphatic protons, C=C stretching for the aromatic ring, and C-O-C stretching of the morpholine ether linkage.

Crystallographic Data

No experimental crystal structure for this compound has been found in the Cambridge Structural Database (CSD). However, the crystal structure of the related compound 4-(4-nitrophenyl)morpholine reveals that the morpholine ring adopts a chair conformation. [4][5]It is reasonable to assume a similar conformation for the title compound. The solid-state packing is likely influenced by intermolecular interactions such as C-H···O hydrogen bonds and π-π stacking, as seen in related structures. [4][5][6]

Thermal and Safety Data

6.1. Thermal Stability

Experimental thermal analysis data (TGA/DSC) for this compound is not available. For related compounds, thermal decomposition is expected to occur at elevated temperatures, likely involving the loss of the nitro group and fragmentation of the morpholine ring.

6.2. Safety and Handling

Specific toxicity data for this compound is not available. However, based on data for structurally similar compounds such as 2-bromo-4-nitroaniline and other nitrophenyl derivatives, the following precautions are recommended:

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. [7][8]* Precautionary Measures:

-

Avoid breathing dust. * Wash skin thoroughly after handling. * Wear protective gloves, protective clothing, and eye/face protection. * Use only in a well-ventilated area.

-

In case of exposure, it is advised to remove the individual to fresh air, wash the affected skin with plenty of water, and rinse eyes cautiously with water for several minutes. [7] Experimental Protocol Workflow for Safe Handling:

Sources

- 1. This compound [myskinrecipes.com]

- 2. 4-(4-NITROPHENYL)MORPHOLINE | 10389-51-2 [chemicalbook.com]

- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-(2-fluoro-4-nitrophenyl)morpholine [orgspectroscopyint.blogspot.com]

- 4. 4-(4-Nitrophenyl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry [mdpi.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

4-(2-Bromo-4-nitrophenyl)morpholine molecular weight and formula

Molecular Formula: C₁₀H₁₁BrN₂O₃[1][2] Molecular Weight: 287.11 g/mol [2] CAS Number: 477846-96-1[1][2]

Foreword for the Researcher

This document is intended to serve as an in-depth technical guide for researchers, scientists, and professionals in drug development and medicinal chemistry. The subject of this guide is the synthetic intermediate 4-(2-Bromo-4-nitrophenyl)morpholine .

Important Note on Data Availability: Following a comprehensive literature search, specific, authoritatively published experimental protocols, spectroscopic characterization data (NMR, IR, MS), and detailed physicochemical properties for this compound could not be located. Chemical supplier listings confirm its existence and basic identifiers, but primary scientific literature detailing its synthesis and characterization is not readily accessible.

To fulfill the structural and scientific requirements of this guide and provide a technically sound framework, this document will establish the foundational knowledge of the target molecule and then present a detailed, experimentally validated guide for a closely related and well-documented analogue: 4-(4-Nitrophenyl)morpholine . The principles, reaction mechanisms, and analytical techniques detailed for this analogue are directly applicable and provide a strong predictive foundation for working with its bromo-substituted counterpart.

Section 1: Introduction to this compound

This compound is a substituted aromatic compound featuring a morpholine ring attached to a nitrophenyl group, which is further substituted with a bromine atom. Such structures are of significant interest in medicinal chemistry and agrochemical research. They serve as versatile building blocks, or intermediates, for the synthesis of more complex, biologically active molecules.[3] The presence of three key functional components—the morpholine moiety, the nitro group, and the bromine atom—provides a rich chemical scaffold for further modification.

-

Morpholine Ring: A common saturated heterocycle in drug design, often used to improve aqueous solubility, metabolic stability, and pharmacokinetic properties.

-

Nitro Group: A strong electron-withdrawing group that activates the aromatic ring for nucleophilic aromatic substitution (SₙAr). It can also be readily reduced to an amine group, providing a key handle for subsequent amide bond formation or other derivatizations.

-

Bromine Atom: A halogen that can serve as a leaving group in SₙAr reactions or participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse substituents.

The strategic placement of these groups makes this compound a valuable precursor for creating libraries of compounds for screening in drug discovery programs, particularly for kinase inhibitors and other targeted therapies.

Section 2: Synthesis and Mechanism

The synthesis of N-aryl morpholines like the title compound is archetypally achieved through a Nucleophilic Aromatic Substitution (SₙAr) reaction. This mechanism is fundamentally different from electrophilic aromatic substitution and requires specific features on the aromatic ring.

Causality of the SₙAr Mechanism

For a nucleophile (morpholine) to attack an aromatic ring, the ring must be "electron-poor." This is achieved by the presence of one or more strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂). The SₙAr reaction generally proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .

-

Elimination of Leaving Group: The aromaticity is restored as the leaving group (a halide, such as Br⁻ or F⁻) is expelled.

The nitro group is most effective at stabilizing the negative charge of the Meisenheimer complex when it is positioned ortho or para to the leaving group, as the charge can be delocalized onto the oxygen atoms of the nitro group through resonance.

Predicted Synthesis Workflow for this compound

A logical synthetic precursor for the title compound would be 1,2-dibromo-4-nitrobenzene or, more likely, 1-bromo-2-fluoro-4-nitrobenzene , as fluoride is an excellent leaving group in SₙAr reactions despite the carbon-fluorine bond strength. The workflow is visualized below.

Caption: Predicted workflow for the synthesis of the title compound.

Section 3: Technical Guide for the Analogue: 4-(4-Nitrophenyl)morpholine

This section provides a detailed, field-proven guide for the synthesis and characterization of 4-(4-Nitrophenyl)morpholine (CAS 10389-51-2), a closely related analogue.

Physicochemical and Safety Data

Quantitative data for 4-(4-Nitrophenyl)morpholine is summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂N₂O₃ | [4][5][6] |

| Molecular Weight | 208.22 g/mol | [4][5][6] |

| Appearance | White to almost white crystalline powder | [5] |

| Melting Point | 151 - 155 °C | [5] |

| Storage | Store at 2 - 8 °C | [5] |

Safety Profile:

-

Hazards: May cause skin and serious eye irritation.

-

Handling: Use in a well-ventilated area under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid dust formation, ingestion, and inhalation.

-

In case of exposure: For eye contact, rinse with water for at least 15 minutes. For skin contact, wash with soap and water. Seek medical attention if irritation persists.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of 4-(4-nitrophenyl)morpholine derivatives via nucleophilic aromatic substitution.[7][8][9]

Objective: To synthesize 4-(4-Nitrophenyl)morpholine from 1-fluoro-4-nitrobenzene and morpholine.

Materials:

-

1-fluoro-4-nitrobenzene (1 equiv.)

-

Morpholine (1.2 - 1.5 equiv.)

-

Potassium carbonate (K₂CO₃, 2 equiv.) or Triethylamine (Et₃N, 2 equiv.)

-

Dimethyl sulfoxide (DMSO) or Acetonitrile (MeCN) as solvent

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-fluoro-4-nitrobenzene (1.0 equiv.) and the chosen solvent (e.g., Acetonitrile).

-

Addition of Reagents: Add morpholine (1.2 equiv.) to the solution, followed by the base (e.g., K₂CO₃, 2.0 equiv.). The base acts as an acid scavenger for the HF formed during the reaction.

-

Reaction Conditions: Heat the reaction mixture to 80-85 °C and stir vigorously for 12-24 hours.

-

Experimental Causality: Heating is necessary to overcome the activation energy for the SₙAr reaction. Acetonitrile is a suitable polar aprotic solvent. Using an excess of morpholine can help drive the reaction to completion.

-

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting material (1-fluoro-4-nitrobenzene) indicates completion.

-

Workup: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing deionized water. c. Extract the aqueous layer three times with ethyl acetate. d. Combine the organic layers and wash sequentially with deionized water and then with brine.

-

Self-Validation: The washing steps remove the inorganic base, excess morpholine, and residual solvent. The brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane, to afford the pure 4-(4-Nitrophenyl)morpholine as a solid.

Characterization of 4-(4-Nitrophenyl)morpholine

The structure and purity of the synthesized product should be confirmed using standard analytical techniques. Expected data is as follows:

-

¹H NMR: Protons on the morpholine ring would appear as two distinct triplets around 3.2-3.4 ppm (for -N-CH₂-) and 3.8-4.0 ppm (for -O-CH₂-). The aromatic protons would appear as two doublets in the downfield region (around 6.9 ppm and 8.1 ppm) characteristic of a 1,4-disubstituted benzene ring.

-

¹³C NMR: Expect signals for the two types of morpholine carbons (~50 ppm and ~66 ppm) and four signals for the aromatic carbons, with the carbon attached to the nitro group being the most downfield.

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ or protonated peak [M+H]⁺ should be observed at m/z corresponding to its molecular weight (208.22).

-

Infrared (IR) Spectroscopy: Characteristic strong peaks for the nitro group (NO₂) asymmetric and symmetric stretching should be visible around 1500-1530 cm⁻¹ and 1330-1350 cm⁻¹.

Section 4: Future Directions & Applications

While this compound is an intermediate, its true value lies in its potential for derivatization. The logical next steps for a researcher using this compound would be:

-

Reduction of the Nitro Group: Catalytic hydrogenation (e.g., using H₂, Pd/C) or chemical reduction (e.g., using SnCl₂ or Fe/HCl) would convert the nitro group to an aniline. This resulting 4-morpholino-3-bromoaniline is a prime substrate for building complex molecules.

-

Cross-Coupling Reactions: The bromine atom is a handle for Suzuki, Stille, or Buchwald-Hartwig coupling reactions, enabling the formation of new carbon-carbon or carbon-nitrogen bonds.

This pathway is visualized in the diagram below.

Caption: Potential synthetic transformations of the title compound.

References

- Newblue-chem. This compound 477846-96-1.

- Frontier Specialty Chemicals. Product Catalog.

- Allschoolabs. Shop Page.

- Santa Cruz Biotechnology. This compound.

- ChemicalBook. CAS Search Results.

- Sinfoo Biotech. This compound.

- LookChem. CAS No.477846-96-1,this compound.

- MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry.

- PubChem. 4-(2-Nitrophenyl)morpholine.

- ResearchGate. Morpholines. Synthesis and Biological Activity.

- ResearchGate. 4-(4-Nitrophenyl)morpholine.

- National Center for Biotechnology Information. 4-(4-Nitrophenyl)morpholine.

- BenchChem. Synthesis of 4-(4-Nitrophenyl)morpholin-3-one via Condensation-Cyclization: Application Notes and Protocols.

- Google Patents. SUBSTITUTED OXAZOLIDINONE DERIVATIVES.

- Google Patents. Synthesis method of 4-(4-aminophenyl)-3-morpholinone.

Sources

- 1. scbt.com [scbt.com]

- 2. This compound,(CAS# 477846-96-1)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. Newblue-chem_this compound 477846-96-1, CasNo.477846-96-1 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 4. 4748-96-3;米屈肼;497834-53-4;; CAS [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-(4-Nitrophenyl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone - Google Patents [patents.google.com]

A Comprehensive Guide to the Spectral Analysis of 4-(2-Bromo-4-nitrophenyl)morpholine

I have gathered some preliminary information about the spectral properties of 4-(2-Bromo-4-nitrophenyl)morpholine and related compounds. I found its chemical formula (C10H11BrN2O3) and CAS number (477846-96-1). I also found spectral data for analogous compounds, such as 4-(2-fluoro-4-nitrophenyl)morpholine and various bromo- and nitro-substituted benzene derivatives, which will be useful for predicting and interpreting the spectra of the target molecule.

However, I have not yet found a complete, published set of experimental ¹H NMR, ¹³C NMR, IR, and MS spectra specifically for this compound. To create an in-depth technical guide, I need to either find this specific data or generate a highly accurate prediction and interpretation based on the available information for similar structures.

Therefore, I need to continue my search for the specific spectral data while also gathering more detailed information about the characteristic spectral features of the key functional groups and structural motifs present in the molecule.I have gathered substantial information on the experimental protocols for NMR, IR, and MS, as well as spectral data for compounds analogous to this compound. Specifically, I found ¹H and ¹³C NMR data for 4-(2-fluoro-4-nitrophenyl)morpholine, which will be very helpful in predicting the spectra for the bromo analog. I also have information on the typical IR absorptions for morpholine and nitroaromatic compounds, and general fragmentation patterns for halogenated nitroaromatics in mass spectrometry.

However, I still lack the specific, experimentally-derived spectral data (¹H NMR, ¹³C NMR, IR, and MS) for the exact target molecule, this compound. While I can proceed with creating the guide using predictions and analogies, having the actual data would significantly enhance the "Trustworthiness" and "Authoritative Grounding" pillars of the core requirements.

Therefore, I will perform a final, highly targeted search for the experimental spectra of this compound. If this search is unsuccessful, I will proceed with generating the guide based on the comprehensive data I have already collected for closely related structures and general spectroscopic principles.

Since I am at a critical juncture where the availability of specific data will significantly impact the final output, I will execute this final search before proceeding to structure and write the in-depth guide. After this step, I will have all the necessary information to fulfill the user's request, either with experimental or accurately predicted data.

Final Answer: I have completed the necessary research and compiled all the information required to generate the in-depth technical guide on the spectral data of this compound. I will now proceed to structure and write the full response.

An In-Depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectral data for the compound this compound, a molecule of interest in medicinal chemistry and materials science. As a substituted nitroaromatic compound, its structural elucidation relies on the synergistic interpretation of proton and carbon-13 nuclear magnetic resonance (¹H and ¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). This document details the experimental protocols for acquiring these spectra and offers an in-depth interpretation of the spectral features. The causality behind the observed chemical shifts, vibrational frequencies, and fragmentation patterns is explained, providing a robust framework for the characterization of this and structurally related molecules. All discussions are grounded in established spectroscopic principles and supported by authoritative references.

Introduction: The Structural Significance of this compound

This compound is a multifaceted organic compound featuring a morpholine ring attached to a bromo- and nitro-substituted benzene ring. The electronic properties of the aromatic ring are significantly influenced by the electron-withdrawing nature of the nitro group and the halogen substituent, while the morpholine moiety introduces distinct aliphatic features. This unique combination of functional groups makes it a valuable intermediate in the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals.

Accurate structural confirmation is paramount in any synthetic endeavor. Spectroscopic techniques provide a non-destructive and highly informative means of verifying the identity and purity of a synthesized compound. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data expected for this compound, offering a detailed roadmap for its characterization.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound directly correlate with its spectroscopic signatures. Understanding these relationships is key to interpreting the spectral data.

Caption: Correlation between molecular fragments and spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocol: ¹H and ¹³C NMR

A standard protocol for acquiring high-resolution NMR spectra is outlined below:

-

Sample Preparation: Accurately weigh 5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[2] The use of deuterated solvents is crucial to avoid large solvent signals that would obscure the analyte's signals.[3]

-

Instrument Setup: The NMR spectra should be acquired on a spectrometer with a field strength of 300 MHz or higher to ensure adequate signal dispersion.

-

Acquisition Parameters:

-

Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized through shimming to achieve sharp, well-resolved peaks.[2]

-

¹H NMR: A standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.

-

Predicted ¹H NMR Spectral Data

Based on the analysis of structurally similar compounds, such as 4-(2-fluoro-4-nitrophenyl)morpholine, the following ¹H NMR spectrum is predicted for this compound in CDCl₃.[4]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-3 | ~ 8.15 | d | 1H | J = 2.5 Hz |

| H-5 | ~ 7.95 | dd | 1H | J = 9.0, 2.5 Hz |

| H-6 | ~ 7.00 | d | 1H | J = 9.0 Hz |

| O-CH₂ (Morpholine) | ~ 3.90 | t | 4H | J = 4.5 Hz |

| N-CH₂ (Morpholine) | ~ 3.30 | t | 4H | J = 4.5 Hz |

Interpretation of the ¹H NMR Spectrum

-

Aromatic Region (δ 7.0-8.2 ppm): The three protons on the substituted benzene ring will appear in this downfield region due to the deshielding effect of the aromatic ring current.

-

H-3: This proton is ortho to the nitro group and will be the most deshielded, appearing as a doublet due to coupling with H-5.

-

H-5: This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets.

-

H-6: This proton is ortho to the morpholine nitrogen and will appear as a doublet due to coupling with H-5.

-

-

Aliphatic Region (δ 3.0-4.0 ppm): The eight protons of the morpholine ring will be found in this region.

-

O-CH₂ Protons: The four protons on the carbons adjacent to the oxygen atom are deshielded by the electronegative oxygen and are expected to resonate at a lower field (~3.90 ppm) as a triplet.

-

N-CH₂ Protons: The four protons on the carbons adjacent to the nitrogen atom are slightly less deshielded and will appear at a higher field (~3.30 ppm) as a triplet. The triplet multiplicity for both sets of morpholine protons arises from coupling with the adjacent CH₂ group.

-

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectral data in CDCl₃ are as follows, with assignments based on the known effects of the substituents.[4]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4 (C-NO₂) | ~ 148.0 |

| C-1 (C-N) | ~ 145.0 |

| C-2 (C-Br) | ~ 115.0 |

| C-3 | ~ 128.0 |

| C-5 | ~ 120.0 |

| C-6 | ~ 118.0 |

| O-CH₂ (Morpholine) | ~ 66.5 |

| N-CH₂ (Morpholine) | ~ 50.0 |

Interpretation of the ¹³C NMR Spectrum

-

Aromatic Region (δ 115-150 ppm): The six carbons of the benzene ring will resonate in this region. The carbon attached to the nitro group (C-4) and the carbon attached to the morpholine nitrogen (C-1) are expected to be the most downfield due to the strong electron-withdrawing and deshielding effects of these substituents. The carbon bearing the bromine atom (C-2) will also be significantly deshielded.

-

Aliphatic Region (δ 50-70 ppm): The four carbons of the morpholine ring will appear in this region. The carbons adjacent to the oxygen atom (O-CH₂) will be more deshielded and appear at a lower field than the carbons adjacent to the nitrogen atom (N-CH₂).

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Solid-State IR

For a solid sample like this compound, several methods can be employed for IR analysis:

-

KBr Pellet Method:

-

Nujol Mull:

-

Attenuated Total Reflectance (ATR):

-

Place the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.[5] This method requires minimal sample preparation.

-

Caption: Workflow for obtaining an IR spectrum of a solid sample.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium | Aromatic C-H stretch |

| ~ 2950-2850 | Medium | Aliphatic C-H stretch (morpholine) |

| ~ 1590, 1480 | Medium-Strong | Aromatic C=C stretch |

| ~ 1520 | Strong | Asymmetric NO₂ stretch |

| ~ 1340 | Strong | Symmetric NO₂ stretch |

| ~ 1230 | Strong | Aryl-N stretch |

| ~ 1115 | Strong | C-O-C stretch (morpholine) |

| ~ 1050 | Medium | C-N stretch (morpholine) |

| ~ 830 | Strong | C-H out-of-plane bend (aromatic) |

| ~ 600-500 | Medium-Weak | C-Br stretch |

Interpretation of the IR Spectrum

-

Nitro Group (NO₂): The most characteristic peaks in the IR spectrum will be the strong absorptions corresponding to the asymmetric (~1520 cm⁻¹) and symmetric (~1340 cm⁻¹) stretching vibrations of the nitro group. The presence of these two intense bands is a strong indicator of a nitroaromatic compound.

-

Aromatic Ring: The C-H stretching vibrations of the aromatic ring will appear above 3000 cm⁻¹, while the C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region.

-

Morpholine Ring: The aliphatic C-H stretching vibrations of the morpholine ring will be seen below 3000 cm⁻¹. The C-O-C stretching vibration will give rise to a strong band around 1115 cm⁻¹, and the C-N stretching will appear around 1050 cm⁻¹.

-

Carbon-Halogen Bond: The C-Br stretching vibration is expected in the fingerprint region, typically between 600 and 500 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[7]

Experimental Protocol: Electron Ionization (EI) MS

Electron ionization is a hard ionization technique that leads to significant fragmentation, which can be useful for structural elucidation.[8]

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds or a direct insertion probe for solids.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺•).[9]

-

Fragmentation: The excess energy imparted during ionization leads to the fragmentation of the molecular ion into smaller, charged fragments.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

Predicted Mass Spectrum

The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

| m/z | Predicted Identity | Comments |

| 286/288 | [M]⁺• | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine (⁷⁹Br and ⁸¹Br). |

| 240/242 | [M - NO₂]⁺ | Loss of a nitro group. |

| 209/211 | [M - C₄H₈O]⁺• | Loss of the morpholine ring ether fragment. |

| 183/185 | [M - C₄H₈O - CN]⁺ | Subsequent loss of a cyanide radical. |

| 150 | [C₆H₄NO₂]⁺ | Fragment corresponding to the nitrophenyl moiety. |

| 86 | [C₄H₈NO]⁺ | Fragment corresponding to the morpholine moiety. |

Interpretation of the Mass Spectrum

-

Molecular Ion Peak: The presence of a pair of peaks at m/z 286 and 288 in an approximately 1:1 ratio is a definitive indicator of a compound containing one bromine atom. This corresponds to the molecular weight of this compound.

-

Key Fragmentation Pathways:

-

Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (mass 46), which would result in a fragment ion at m/z 240/242.[10]

-

Cleavage of the Morpholine Ring: The morpholine ring can undergo fragmentation, leading to the loss of neutral fragments and the formation of characteristic ions.

-

Aromatic Ring Fragmentation: The substituted benzene ring can also fragment, leading to various smaller ions.

-

Conclusion

The comprehensive spectral analysis of this compound through ¹H NMR, ¹³C NMR, IR, and MS provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. The predicted spectral data and their interpretations presented in this guide serve as a valuable resource for researchers working with this compound and its analogs. By understanding the fundamental principles behind these spectroscopic methods and their application to the specific structural features of this compound, scientists can confidently characterize their synthetic products and advance their research endeavors.

References

-

(2022, September 5). 4.2: IR Spectroscopy. Chemistry LibreTexts. [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. [Link]

-

Slideshare. (n.d.). Sampling of solids in IR spectroscopy. [Link]

-

(n.d.). Sample preparation for FT-IR. [Link]

-

(n.d.). 4 - Supporting Information. [Link]

-

MDPI. (2023, July 2). Synthesis and Properties of New 3-Heterylamino-Substituted 9-Nitrobenzanthrone Derivatives. [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]

-

JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines. [Link]

-

ResearchGate. (2025, August 10). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. [Link]

-

Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. [Link]

-

MIT OpenCourseWare. (n.d.). Experiment #2 NUCLEAR MAGNETIC RESONANCE. [Link]

-

LCGC International. (n.d.). Electron Ionization for GC–MS. [Link]

-

YouTube. (2022, June 26). Electron impact ionization | ionization techniques in mass spectrometry | Mass spectrometry. [Link]

-

University of Wyoming. (n.d.). Basic Experiment Setup and Basic NMR Spectrometer Operation Setup for Bruker 300 MHz, 400 MHz, and 600 MHz NMR spectrometers. [Link]

-

ResearchGate. (n.d.). Spectral data for compounds. [Link]

-

PubChem. (n.d.). 4-(4-Nitrophenyl)morpholine. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(4-Nitrophenyl)morpholine. [Link]

-

PubMed. (2019, October 11). Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. [Link]

-

PubMed. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL. (2018, September 23). 4-(2-fluoro-4-nitrophenyl)morpholine. [Link]

Sources

- 1. uwyo.edu [uwyo.edu]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. web.mit.edu [web.mit.edu]

- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-(2-fluoro-4-nitrophenyl)morpholine [orgspectroscopyint.blogspot.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. rroij.com [rroij.com]

- 8. youtube.com [youtube.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Crystal Structure of Morpholine-Substituted Nitrophenyl Derivatives: A Case Study of 4-(4-Nitrophenyl)morpholine

Abstract

This technical guide provides a comprehensive examination of the single-crystal X-ray diffraction analysis of morpholine-substituted nitrophenyl compounds, a class of molecules with significant interest in medicinal chemistry and drug development. Due to the absence of a publicly available crystal structure for 4-(2-Bromo-4-nitrophenyl)morpholine, this guide will utilize the closely related and structurally characterized compound, 4-(4-Nitrophenyl)morpholine , as a primary case study. We will delve into the experimental protocols for crystal growth and structure determination, present a detailed analysis of the molecular and supramolecular architecture, and discuss the implications of these structural features for drug design professionals. The methodologies and interpretations provided herein are intended to serve as a robust framework for researchers engaged in the structural elucidation of small organic molecules.

Introduction: The Significance of Morpholine Moieties in Drug Design

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical properties. Its saturated heterocyclic nature can improve aqueous solubility, metabolic stability, and pharmacokinetic profiles. When coupled with electronically diverse aromatic systems, such as the nitrophenyl group, the resulting molecule can exhibit a range of biological activities. For instance, derivatives of 4-(4-nitrophenyl)morpholine have been investigated for their potential as anticancer agents.[1][2] Understanding the three-dimensional structure of these molecules at an atomic level is paramount for rational drug design, as it provides critical insights into molecular conformation, potential binding interactions, and crystal packing, which can influence solubility and bioavailability.

Single-crystal X-ray diffraction is the definitive technique for determining the precise atomic arrangement within a crystalline material.[3][4] This method allows for the unambiguous determination of bond lengths, bond angles, and the overall molecular geometry, which are essential for structure-activity relationship (SAR) studies and computational modeling.[3][5][6] This guide will walk through the process of crystal structure determination, using 4-(4-nitrophenyl)morpholine as a practical example.

Experimental Methodology: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure involves a series of meticulous steps. This section outlines the standard workflow, grounded in established crystallographic practices.

Crystal Growth: The Foundational Step

The primary and often most challenging prerequisite for single-crystal X-ray diffraction is the growth of high-quality single crystals.[7] The ideal crystal should be well-formed, free of defects, and typically between 0.1 to 0.5 mm in size.[3][4][7] For small organic molecules like 4-(4-nitrophenyl)morpholine, the slow evaporation method is a common and effective technique.[7]

Protocol for Slow Evaporation Crystallization:

-

Solvent Selection: Choose a solvent or a mixture of solvents in which the compound has moderate solubility. For 4-(4-nitrophenyl)morpholine, dichloromethane has been shown to be effective.[2][8] The choice of solvent can influence crystal morphology and packing.[7]

-

Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature.

-

Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

-

Evaporation: Cover the vial with a cap containing small perforations or with paraffin film pierced with a needle. This allows for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks. As the solution becomes supersaturated, crystals will begin to form.

Data Collection and Structure Solution

Once a suitable crystal is obtained, it is mounted on a goniometer head and subjected to X-ray analysis.[4]

Workflow for X-ray Diffraction Data Collection and Analysis:

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

The process begins with mounting the crystal, followed by data collection where diffraction patterns are recorded as the crystal is rotated.[3][4] This data is then processed to determine the unit cell dimensions and space group. The atomic positions are initially determined through methods like direct methods or Patterson synthesis, and then refined to achieve the best fit with the experimental data.[4]

Results and Discussion: The Crystal Structure of 4-(4-Nitrophenyl)morpholine

The crystal structure of 4-(4-Nitrophenyl)morpholine (C₁₀H₁₂N₂O₃) was successfully determined and provides significant insights into its molecular and supramolecular properties.[1][2][8]

Crystallographic Data

The key crystallographic parameters for 4-(4-nitrophenyl)morpholine are summarized in the table below.[1]

| Parameter | Value |

| Chemical Formula | C₁₀H₁₂N₂O₃ |

| Formula Weight | 208.22 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 14.5445 (6) |

| b (Å) | 8.3832 (3) |

| c (Å) | 16.2341 (6) |

| V (ų) | 1979.42 (13) |

| Z | 8 |

| Temperature (K) | 293 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | 0.048 |

| wR-factor | 0.121 |

Table 1: Summary of crystallographic data for 4-(4-nitrophenyl)morpholine.

Molecular Structure and Conformation

The asymmetric unit of 4-(4-nitrophenyl)morpholine contains one molecule. The morpholine ring adopts a stable chair conformation, which is a common low-energy state for this heterocyclic system.[1][8] The bond lengths and angles within the molecule are within the normal ranges.

Figure 2: 2D representation of the molecular structure of 4-(4-nitrophenyl)morpholine.

Supramolecular Assembly and Intermolecular Interactions

A crucial aspect of crystal structure analysis for drug development is understanding the intermolecular interactions that govern crystal packing. In the case of 4-(4-nitrophenyl)morpholine, the crystal structure is stabilized by aromatic π–π stacking interactions.[1][2][8] These interactions occur between the nitrophenyl rings of adjacent molecules, with a perpendicular distance of 3.7721 (8) Å between the parallel planes.[1][8]

These non-covalent interactions are critical as they can influence the material's properties, including melting point, solubility, and dissolution rate, which are key parameters in pre-formulation studies for drug candidates. The presence of strong intermolecular forces can lead to a more stable crystal lattice, which may result in lower solubility.

Implications for Drug Development

The detailed structural information obtained from single-crystal X-ray diffraction has several direct applications in the drug development pipeline:

-

Structure-Based Drug Design: The precise conformation of the molecule can be used as a starting point for computational studies, such as docking simulations with target proteins. This helps in understanding the binding mode and in designing more potent and selective inhibitors.[3]

-

Polymorph Screening: Different crystalline forms (polymorphs) of a drug can have different physical properties. Crystallography is the gold standard for identifying and characterizing polymorphs, which is a regulatory requirement.

-

Intellectual Property: A well-characterized crystal structure provides a strong basis for patent applications, protecting the novel solid-state form of a new chemical entity.

Conclusion

While the specific crystal structure of this compound remains to be publicly reported, the analysis of its close analog, 4-(4-nitrophenyl)morpholine, provides an exemplary framework for understanding the structural chemistry of this class of compounds. This guide has detailed the essential experimental procedures for single-crystal X-ray diffraction and highlighted how the resulting structural information, from molecular conformation to intermolecular interactions, is invaluable for the scientific community, particularly those in drug discovery and development. The insights gained from such studies are fundamental to advancing the design of new therapeutic agents.

References

- Oreate AI. (2026). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing.

- Lin, S. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.

- Fiveable. Single crystal X-ray diffraction | Crystallography Class Notes.

- Suzuki, T. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Pulstec USA.

- Carleton College. (2007). Single-crystal X-ray Diffraction. SERC.

-

Wang, L. J., Li, W. W., Yang, S. Y., & Yang, L. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1235. [Link]

- ResearchG

- ResearchG

Sources

- 1. 4-(4-Nitrophenyl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. fiveable.me [fiveable.me]

- 5. pulstec.net [pulstec.net]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing - Oreate AI Blog [oreateai.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Determining the Solubility of 4-(2-Bromo-4-nitrophenyl)morpholine in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility of 4-(2-Bromo-4-nitrophenyl)morpholine in various organic solvents. Given the novelty of this specific compound, this document emphasizes robust experimental design and theoretical understanding to generate reliable solubility data, a critical parameter in pharmaceutical development processes such as crystallization, formulation, and purification.[1][2]

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) in different solvents is a fundamental physicochemical property that profoundly influences its journey from a laboratory curiosity to a viable therapeutic agent.[1] For a compound like this compound, which possesses structural motifs common in medicinal chemistry, understanding its solubility profile is paramount. This knowledge informs key decisions in process chemistry, such as the selection of appropriate solvents for reaction, purification, and crystallization, and in formulation science, where solubility dictates the choice of excipients and the ultimate bioavailability of the drug.[2]

This guide will provide a detailed protocol for the experimental determination of the solubility of this compound, underpinned by a discussion of the theoretical principles governing its dissolution.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

Molecular Structure:

Structure of this compound

Key Physicochemical Data:

| Property | Value | Source |

| CAS Number | 477846-96-1 | [3][4][5] |

| Molecular Formula | C₁₀H₁₁BrN₂O₃ | [4][5] |

| Molecular Weight | 287.11 g/mol | [4][5] |

The presence of a nitro group and a bromine atom on the phenyl ring, coupled with the morpholine moiety, suggests a molecule with moderate polarity. This structural composition will be a key determinant of its interaction with various organic solvents. The principle of "like dissolves like" will be a useful starting point for solvent selection.[6]

Theoretical Framework for Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of mixing (ΔGmix). For dissolution to occur spontaneously, ΔGmix must be negative. This is described by the equation:

ΔGmix = ΔHmix - TΔSmix

Where:

-

ΔHmix is the enthalpy of mixing.

-

T is the absolute temperature.

-

ΔSmix is the entropy of mixing.

The enthalpy of mixing can be further broken down into the energy required to break the solute-solute and solvent-solvent interactions and the energy released from forming solute-solvent interactions. For a compound like this compound, a crystalline solid, a significant amount of energy is required to overcome the lattice energy of the crystal.

Experimental Determination of Solubility

The following section outlines a robust, step-by-step protocol for determining the solubility of this compound. The isothermal equilibrium method, often referred to as the shake-flask method, is a reliable and widely used technique for generating accurate solubility data.[2]

Materials and Equipment

-

Solute: this compound (purity > 99%)

-

Solvents: A range of organic solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, heptane).

-

Analytical balance

-

Vials with screw caps

-

Constant temperature incubator or water bath

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

The following diagram illustrates the workflow for the isothermal equilibrium solubility determination method.

Isothermal Equilibrium Solubility Determination Workflow

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature incubator or shaking water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

-

For finer suspensions, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered sample with a suitable solvent (mobile phase is often a good choice) to a concentration that falls within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the prepared samples using a validated HPLC method.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted samples by interpolating their peak areas on the calibration curve.

-

-

Solubility Calculation:

-

Calculate the solubility of this compound in each solvent using the following equation:

Solubility (g/L) = Concentration from HPLC (g/L) x Dilution Factor

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Polarity Index | Solubility (g/L) | Molar Solubility (mol/L) |

| Heptane | 0.1 | ||

| Toluene | 2.4 | ||

| Ethyl Acetate | 4.4 | ||

| Acetone | 5.1 | ||

| Ethanol | 5.2 | ||

| Methanol | 6.6 | ||

| Water | 10.2 |

The results should be analyzed in the context of solvent polarity and the structural features of this compound. It is anticipated that the compound will exhibit higher solubility in moderately polar to polar aprotic solvents due to the presence of the nitro group and the morpholine ring.

Thermodynamic Modeling of Solubility

For a more in-depth understanding, the temperature dependence of solubility can be investigated. By determining the solubility at different temperatures, thermodynamic parameters such as the enthalpy (ΔH°sol) and entropy (ΔS°sol) of solution can be calculated using the van't Hoff equation.[2] This provides valuable insights into the dissolution process, indicating whether it is endothermic or exothermic.[2] Several thermodynamic models, such as the Apelblat and Buchowski equations, can be used to correlate the experimental solubility data.[2]

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for determining the solubility of this compound in organic solvents. By following the detailed experimental protocol and considering the underlying theoretical principles, researchers can generate high-quality, reliable data. This information is crucial for the efficient and effective development of this compound into a potential pharmaceutical product. The methodologies described are grounded in established scientific principles and are designed to ensure the trustworthiness and accuracy of the results.

References

- Perlovich, G. L. (2014). Thermodynamic approaches to the challenges of solubility in drug discovery and development. Perspectives in Science, 1(1-6), 88-99.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Jouyban, A. (2019). An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents.

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- Jouyban, A. (2020). Thermodynamic modeling of pharmaceuticals solubility in pure, mixed and supercritical solvents.

- Kumar, R., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 11(4), 11449-11463.

- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Pavia, D. L., et al. (n.d.).

- University of Missouri–St. Louis. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Cole, C., et al. (2025). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.

- ChemicalBook. (2022, December 30). This compound | 477846-96-1.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 477846-96-1.

- ChemicalBook. (n.d.). 1092352-78-7(4-[2-(bromomethyl)-4-nitrophenyl]morpholine) Product Description.

- PubChem. (n.d.). 4-(2-Nitrophenyl)morpholine.

- Bouling Chemical Co., Limited. (n.d.). 4-(2-Fluoro-4-Nitrophenyl)Morpholine.

- Sinfoo Biotech. (n.d.). This compound.

- ResearchGate. (n.d.). (PDF) 4-(4-Nitrophenyl)morpholine.

- Chem-Impex. (n.d.). 4-(4-Nitrophenyl)morpholine.

- National Center for Biotechnology Information. (n.d.). 4-(4-Nitrophenyl)morpholine.

- Royal Society of Chemistry. (2024, October 25). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)

- ChemicalBook. (2025, August 18). 4-(2-FLUORO-4-NITRO-PHENYL)-MORPHOLINE | 2689-39-6.

- Mody Chemi Pharma Ltd. (n.d.).

Sources

- 1. Thermodynamic approaches to the challenges of solubility in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. This compound | 477846-96-1 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound,(CAS# 477846-96-1)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 6. chem.ws [chem.ws]

A Technical Guide to the Biological Activities of Nitrophenyl-Morpholine Scaffolds in Drug Discovery

Executive Summary: The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized for conferring favorable physicochemical, metabolic, and pharmacokinetic properties to bioactive molecules.[1][2] When coupled with a nitrophenyl moiety—a versatile functional group known to modulate electronic properties and participate in crucial binding interactions—the resulting nitrophenyl-morpholine scaffold emerges as a privileged structure with a vast and diverse pharmacological potential. This guide provides an in-depth analysis of the significant biological activities demonstrated by nitrophenyl-morpholine derivatives, including their anticancer, antimicrobial, and anti-inflammatory properties. We will explore the underlying mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for evaluating these activities, offering a comprehensive resource for researchers in drug discovery and development.

The Nitrophenyl-Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry

The strategic combination of the morpholine and nitrophenyl rings creates a chemical scaffold with significant potential in drug design. This is not merely a random conjunction of two chemical entities but a deliberate design choice rooted in established medicinal chemistry principles.

The Morpholine Moiety: Physicochemical and Pharmacokinetic Advantages

The morpholine ring (tetrahydro-1,4-oxazine) is widely incorporated into pharmaceuticals to enhance their drug-like properties.[3][4] Its non-planar, chair-like conformation can provide a superior three-dimensional framework for interacting with biological targets.[5][6] Furthermore, the oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom's basicity is tempered compared to other cyclic amines, which can reduce off-target effects and improve the overall pharmacokinetic profile.[1][3] Its inclusion often enhances aqueous solubility and metabolic stability, critical attributes for successful therapeutic agents.[1]

The Nitrophenyl Group: A Modulator of Electronic Properties and Biological Activity

The nitro (-NO₂) group is a powerful electron-withdrawing group that significantly influences a molecule's electronic character. This modification can enhance binding affinity to target proteins through various non-covalent interactions. For instance, the electron-withdrawing nature of the nitro group can increase the hydrophobicity and lipophilicity of a molecule, which can facilitate its interaction with biological targets, as seen in the potent inhibition of carbonic anhydrase-II by a 4-para-nitrophenyl N-ethyl-morpholine derivative.[7] The nitro group can also be metabolically reduced in hypoxic environments, a characteristic exploited in the design of hypoxia-activated prodrugs for cancer therapy.

Synthetic Accessibility

The synthesis of nitrophenyl-morpholine derivatives is generally straightforward, often involving nucleophilic aromatic substitution. A common and efficient method involves the reaction of a halo-nitrobenzene (e.g., 4-fluoronitrobenzene) with morpholine or a morpholine derivative in the presence of a base.[8] This synthetic tractability allows for the rapid generation of diverse chemical libraries for screening and optimization.

Anticancer Activity: Targeting Key Oncogenic Pathways

One of the most extensively studied biological activities of morpholine-containing compounds is their anticancer potential.[3][9] The incorporation of a nitrophenyl group often enhances this activity, leading to derivatives with potent cytotoxic effects against various cancer cell lines.[10][11]

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that regulates cell proliferation, growth, and survival.[11] Its dysregulation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[12] Several studies have identified nitrophenyl-morpholine derivatives as potent inhibitors of this pathway.[9][11] These compounds are thought to bind to the ATP-binding pocket of kinases like PI3K and mTOR, preventing the phosphorylation of downstream targets and ultimately leading to the inhibition of cell proliferation and induction of apoptosis.[9]

Tabulated Data: In Vitro Anticancer Activity

The cytotoxic potential of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. Lower values indicate higher potency.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Morpholine substituted quinazoline (AK-10) | A549 (Lung) | 8.55 ± 0.67 | [10] |

| Morpholine substituted quinazoline (AK-10) | MCF-7 (Breast) | 3.15 ± 0.23 | [10] |

| Morpholine substituted quinazoline (AK-10) | SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [10] |

| 4,6-dimorpholinyl-1,3,5-triazine (6o) | SW620 (Colon) | 8.71 | [11] |

| 4,6-dimorpholinyl-1,3,5-triazine (6o) | A549 (Lung) | 9.55 | [11] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard, self-validating method to assess the cytotoxic effects of test compounds on cancer cell lines. The assay's trustworthiness stems from its reliance on the metabolic activity of living cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the ability of mitochondrial reductase enzymes in viable cells to cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the nitrophenyl-morpholine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds.

-

Self-Validation: Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Also include wells with medium only (no cells) as a background control.

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will form purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial and Antifungal Properties

The global challenge of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[13] Nitrophenyl-morpholine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[13][14][15]

Broad-Spectrum Activity

Studies have shown that certain morpholine derivatives exhibit a broad spectrum of action, inhibiting the growth of both Gram-positive and Gram-negative bacteria.[14][15] For example, one study found a morpholine derivative to have high inhibitory activity against 82.83% of tested bacterial strains.[14] Schiff bases derived from 4-(4-Aminophenyl)morpholin-3-one have also shown notable activity against various bacterial and fungal strains.[13] The thiomorpholine analogue, 4-(4-nitrophenyl)thiomorpholine, has been used as a precursor for antibiotic, antifungal, and antimycobacterial agents.[8]

Tabulated Data: Minimum Inhibitory Concentration (MIC)

MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Compound Type | Microorganism | MIC (mg/mL) | Reference |

| Morpholine derivative (3) | Enterococcus hirae | 3.125 | [14] |

| Morpholine derivative (5) | Most sensitive strains | 3.125 | [14] |

| Morpholine derivative (6) | Bacillus anthracis | 6.25 | [14] |

| Pleuromutilin derivative (NPDM) | MRSA ATCC 43300 | 1 µg/mL | [16] |

Note: NPDM is a complex pleuromutilin derivative containing a nitrophenyl-piperazine moiety, structurally related and demonstrating the potential of the nitrophenyl group in antibacterial agents.

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized and trustworthy method for determining the MIC of an antimicrobial agent.

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate. A standardized inoculum of the test microorganism is added, and the plate is incubated. The MIC is determined as the lowest concentration that inhibits visible growth.

Methodology:

-